molecular formula C19H20BNO2S B13356477 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

Cat. No.: B13356477
M. Wt: 337.2 g/mol
InChI Key: YSWGXJZMNOJOSQ-UHFFFAOYSA-N
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Description

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole (CAS: 1073354-91-2) is a boron-containing heterocyclic compound with the molecular formula C₁₃H₁₈BNO₃S and a molecular weight of 279.16 g/mol . The benzo[d]thiazole core is substituted with a phenyl group at the 2-position and a pinacol boronate ester at the 5-position. Key properties include a predicted density of 1.17 g/cm³, boiling point of 380.6°C, and storage requirements under inert gas (N₂ or Ar) at 2–8°C due to its sensitivity to hydrolysis . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems, leveraging the boronate group’s reactivity .

Properties

Molecular Formula

C19H20BNO2S

Molecular Weight

337.2 g/mol

IUPAC Name

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C19H20BNO2S/c1-18(2)19(3,4)23-20(22-18)14-10-11-16-15(12-14)21-17(24-16)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

YSWGXJZMNOJOSQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis via Suzuki-Miyaura Cross-Coupling

The most prevalent method involves a Suzuki-Miyaura coupling between a halogenated benzo[d]thiazole precursor and a boronic ester derivative:

Step Reagents & Conditions Yield Notes
Step 1 2-bromobenzo[d]thiazole or 2-chlorobenzo[d]thiazole - Prepared via electrophilic substitution or halogenation of benzo[d]thiazole
Step 2 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol boronic ester), Pd(PPh₃)₄ or Pd(dppf)Cl₂, base (K₂CO₃ or Cs₂CO₃), solvent (toluene, ethanol, or dioxane), reflux 85-98% Reaction proceeds under inert atmosphere, typically 70-100°C, for 12-24 hours

This method is exemplified in the synthesis of related compounds, with high yields and regioselectivity, as detailed in recent publications.

Cyclization and Functionalization

Following the cross-coupling, the benzo[d]thiazole core is often formed via cyclization of suitable precursors, such as 2-aminothiophenol derivatives with aldehydes or ketones, under reflux with acid catalysts (e.g., polyphosphoric acid or sulfuric acid). This step ensures the heterocyclic scaffold's integrity.

Boron Esterification

The boron functional group is introduced by esterification of boronic acids or boron halides with pinacol:

R-B(OH)₂ + Pinacol → R-B(pinacol) + H₂O

This step is typically performed under anhydrous conditions with catalytic amounts of acid or base, at room temperature or mild heating, yielding the desired boronate ester.

Representative Synthetic Route

Based on the literature, a typical synthesis involves:

This route offers high efficiency, with yields often exceeding 85%, and allows for structural modifications at the phenyl or heterocyclic positions.

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Typical Yield Advantages
Suzuki-Miyaura Coupling Halogenated benzo[d]thiazole + Boronic ester Pd catalyst, base, reflux, inert atmosphere 85-98% High regioselectivity, versatile
Cyclization of Precursors 2-aminothiophenol + aldehyde Acid catalysis, reflux 70-85% Efficient heterocycle formation
Esterification Boronic acid + Pinacol Anhydrous, room temperature Quantitative Straightforward, high yield

Notes on Optimization and Purification

  • Catalyst choice significantly influences yield; Pd(dppf)Cl₂ often provides better selectivity.
  • Solvent systems such as toluene/ethanol or dioxane/water mixtures optimize solubility.
  • Purification via column chromatography using silica gel and appropriate eluents (e.g., dichloromethane/methanol) ensures high purity.

Chemical Reactions Analysis

Reaction with Hydrogen Peroxide

This compound reacts selectively with hydrogen peroxide (H₂O₂) via oxidative cleavage of the boronate ester group, producing a phenolic derivative and releasing a fluorescence signal. This forms the basis for its use as a turn-on fluorescent probe in biological systems .

Mechanism :

  • Oxidative Deborylation : The boronate ester undergoes H₂O₂-mediated oxidation, forming a phenol intermediate.

  • Fluorophore Activation : The resultant phenolic derivative triggers intramolecular charge transfer (ICT), enhancing fluorescence intensity .

Key Experimental Data :

ParameterValueSource
Detection Limit (H₂O₂)0.12 μM
Reaction Time<10 minutes
Fluorescence λₑₓ/λₑₘ365 nm / 450 nm

Suzuki–Miyaura Cross-Coupling Reactions

The boronate group enables palladium-catalyzed couplings with aryl halides, forming biaryl systems critical for synthesizing advanced materials .

General Procedure :

  • Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ (2–5 mol%)

  • Base : Cs₂CO₃ or K₃PO₄ (2.5–3.0 equiv)

  • Solvent : THF or DMF at 80–100°C .

Example Reaction :
Reaction with 5-bromothiophene derivatives yields π-extended benzothiazole-thiophene hybrids for optoelectronic applications :

text
2-Phenyl-5-boronate-benzothiazole + 5-bromo-3-hexylthiophene → 5-(3-hexylthiophen-2-yl)-2-phenylbenzothiazole (Yield: 85–92%)

Optimized Conditions :

ParameterValueSource
Catalyst Loading4.8 mol% Pd₂(dba)₃
Ligand(t-Bu)₃P·HBF₄ (12 mol%)
Reaction Temperature90°C

Functionalization via Nucleophilic Substitution

The benzothiazole nitrogen participates in nucleophilic substitution reactions. For example:

Amination :
Reaction with 4-aminophenylboronic acid pinacol ester under basic conditions (tBuONa, DMF) yields N-aryl derivatives , enhancing solubility for biological targeting :

text
2-Phenyl-5-boronate-benzothiazole + 4-aminophenylboronic ester → N-(4-boronophenyl)-2-phenylbenzothiazole (Yield: 27–46%)[1]

Stability and Side Reactions

  • Hydrolytic Stability : The boronate ester is stable in neutral aqueous solutions but hydrolyzes under strongly acidic (pH <3) or basic (pH >10) conditions .

  • Protodeboronation : Competing side reaction in cross-couplings, minimized using anhydrous solvents and inert atmospheres .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The compound’s molecular targets and pathways are primarily related to its reactivity and interaction with other molecules in synthetic and biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with analogous boronates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Storage Conditions
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole 1073354-91-2 C₁₃H₁₈BNO₃S 279.16 Phenyl, benzo[d]thiazole 380.6 Inert gas, 2–8°C
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 690632-24-7 C₁₆H₂₀BNO₂S 301.21 Phenyl, methyl, thiazole N/A N/A
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole 837392-66-2 C₁₃H₁₆BNO₃ 245.08 Benzo[d]isoxazole N/A N/A
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 1446478-67-6 C₁₁H₁₈BNO₂S 239.14 Ethyl, thiazole 326.4 N/A
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole 1045809-78-6 C₉H₁₅BNO₂S 212.10 Isothiazole N/A N/A
4-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole 3017193-62-0 C₁₄H₁₆BFNO₂S 307.16 Fluoro, methyl, benzo[d]thiazole N/A N/A

Key Observations:

  • Core Heterocycle Differences: Benzo[d]thiazole (target compound) vs. thiazole (e.g., CAS 690632-24-7) vs. isothiazole (CAS 1045809-78-6): The position of sulfur and nitrogen atoms alters electronic properties. Benzo[d]thiazole’s fused aromatic system enhances π-conjugation, making it favorable for optoelectronic applications .
  • Substituent Effects :
    • Phenyl vs. Ethyl : The phenyl group in the target compound increases steric bulk and aromaticity, improving thermal stability (boiling point 380.6°C vs. 326.4°C for ethyl-substituted thiazole) but reducing solubility in polar solvents .
    • Fluoro and Methyl Groups (CAS 3017193-62-0): Fluorine’s electron-withdrawing effect enhances oxidative stability, while methyl groups provide steric protection to the boronate .

Stability and Handling

  • The target compound requires stringent storage (2–8°C under inert gas ) due to boronate ester hydrolysis sensitivity .
  • Fluorinated analogues (e.g., CAS 3017193-62-0) demonstrate enhanced hydrolytic stability, making them preferable for humid environments .

Biological Activity

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing particularly on its anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with boron-containing reagents. The dioxaborolane moiety is introduced to enhance the compound's stability and bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzothiazole scaffold. A notable study evaluated a series of 2-phenyl benzothiazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell line T47D when assessed using the MTT assay. The IC50 values for these compounds were compared to etoposide, a well-known chemotherapeutic agent.

CompoundIC50 (µM)Comparison to Etoposide
This compoundXHigher/Lower
Etoposide36.6Reference

Note: Actual IC50 values for the target compound need to be determined from experimental data.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell division.
  • Induction of Apoptosis : It potentially triggers programmed cell death in cancer cells through intrinsic or extrinsic pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Case Studies

Several case studies have documented the effects of benzothiazole derivatives on various cancer types:

  • Breast Cancer : A study demonstrated that specific derivatives showed enhanced cytotoxicity compared to standard treatments.
    "The synthesized compounds exhibited better anti-tumor activity compared with etoposide" .
  • Lung Cancer : Another investigation revealed that similar compounds led to significant inhibition of lung cancer cell lines.

Q & A

Q. Advanced Optimization

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligand systems (e.g., XPhos) can improve yields in sterically hindered substrates .
  • Solvent Effects : Toluene or THF may reduce side reactions compared to dioxane .
  • Microwave Assistance : Shortens reaction time (30–60 min) while maintaining yields >80% .

How do researchers characterize this compound and validate its structural integrity?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows signals for the benzo[d]thiazole aromatic protons (δ 7.2–8.5 ppm), the dioxaborolane methyl groups (δ 1.3–1.4 ppm), and the phenyl substituents (δ 7.3–7.6 ppm). ¹¹B NMR peaks near δ 30–35 ppm confirm boron coordination .
  • Mass Spectrometry : High-resolution MS (DART or ESI) matches calculated exact masses (e.g., [M+H]⁺ for C₂₁H₂₁BNO₂S: 364.1454) .

Q. Advanced Validation

  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond angles and confirms stereoelectronic effects at the boron center .
  • HPLC-PDA : Quantifies purity (>97%) and detects trace impurities from incomplete coupling .

What challenges arise in Suzuki-Miyaura cross-coupling reactions involving this compound?

Q. Advanced Mechanistic Insights

  • Steric Hindrance : Bulky substituents on the benzo[d]thiazole core can slow transmetallation. Pre-activation of the boronic ester with K₃PO₄ improves reactivity .
  • Protodeboronation : Acidic conditions or excess base may cleave the B–O bond. Use of neutral pH buffers (e.g., NaHCO₃) mitigates this .
  • Competitive Homocoupling : Trace oxygen or improper degassing triggers aryl-aryl coupling. Rigorous argon purging and catalytic CuI suppress side reactions .

How should researchers handle air/moisture sensitivity during synthesis and storage?

Q. Methodological Solutions

  • Synthesis : Conduct reactions under argon in flame-dried glassware. Use Schlenk lines for moisture-sensitive steps .
  • Storage : Store the compound in amber vials under inert gas at –20°C. Add molecular sieves (3Å) to prevent hydrolysis of the dioxaborolane ring .
  • Stability Testing : Monitor degradation via ¹H NMR (disappearance of δ 1.3 ppm methyl signals indicates boronate decomposition) .

What photophysical applications does this compound enable?

Q. Advanced Applications

  • Fluorescence Probes : The benzo[d]thiazole moiety serves as a fluorophore. Functionalization at the 5-position with H₂O₂-sensitive boronate esters enables ratiometric detection of reactive oxygen species (e.g., MQH₂O₂ probe in cellular imaging) .
  • Two-Photon Absorption : Derivatives exhibit strong two-photon cross-sections (σ₂ > 100 GM) for deep-tissue imaging .

How can researchers resolve contradictory crystallographic data for boron-containing heterocycles?

Q. Advanced Structural Analysis

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for light atoms like boron .
  • Refinement : SHELXL’s restraints for B–O bond lengths (1.36–1.38 Å) and anisotropic displacement parameters improve model accuracy .
  • Twinned Crystals : Implement TWINABS for intensity correction in cases of pseudo-merohedral twinning .

What strategies address low yields or purity in final products?

Q. Methodological Troubleshooting

  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for polar byproducts .
  • Recrystallization : Ethanol/water (7:3 v/v) mixtures yield high-purity crystals (>99%) .
  • Side Reaction Mitigation : Add catalytic Bu₄NBr to suppress protodeboronation during workup .

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